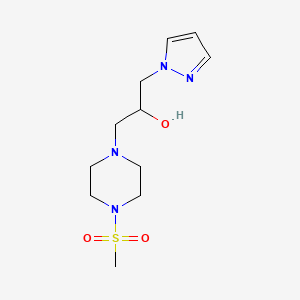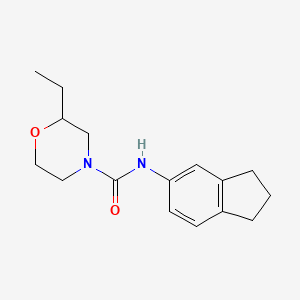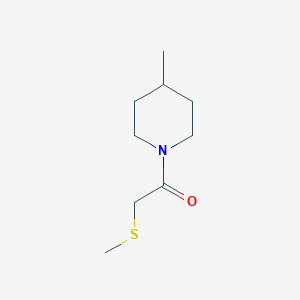
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone, also known as MPTM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that makes it a promising candidate for various applications, including drug discovery and development.
Mécanisme D'action
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has been shown to act as an inhibitor of various enzymes and receptors. Its mechanism of action involves binding to the active site of the target protein, preventing its normal function. This inhibition can lead to a variety of effects, depending on the target protein. For example, inhibition of an enzyme involved in cancer cell growth can lead to decreased proliferation and increased cell death.
Biochemical and Physiological Effects:
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has been shown to have a variety of biochemical and physiological effects. These effects are largely dependent on the target protein and the specific mechanism of action. For example, inhibition of an enzyme involved in the synthesis of a neurotransmitter can lead to altered neurotransmitter levels and changes in behavior. Similarly, inhibition of a receptor involved in pain signaling can lead to decreased pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has several advantages for use in lab experiments. It is a relatively small and stable compound, making it easy to handle and store. Additionally, its versatility as an inhibitor of various targets makes it a useful tool for a variety of experiments. However, 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone also has limitations. Its potency can vary depending on the target protein, and its effects can be difficult to interpret without additional experiments.
Orientations Futures
There are several future directions for 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone research. One area of interest is the development of 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone and its effects on various targets. Finally, 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone could be used as a tool for studying the roles of various proteins in biological processes.
Méthodes De Synthèse
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone involves the reaction between 4-methylpiperidine and 2-methylsulfonyl ethanone in the presence of a catalyst such as palladium on carbon. The reaction yields 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone as a white solid in high purity. This method has been extensively studied and optimized, making it a reliable and efficient way to produce 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone.
Applications De Recherche Scientifique
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has been studied for its potential use in drug discovery and development. It has been shown to have activity against a variety of targets, including enzymes and receptors, making it a versatile compound for drug screening assays. 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has also been studied for its potential use in treating various diseases, including cancer and Alzheimer's disease. Additionally, 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has been used as a tool compound for studying the mechanisms of various biological processes.
Propriétés
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-8-3-5-10(6-4-8)9(11)7-12-2/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGZOUWVBUETGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

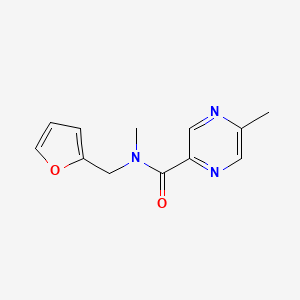
![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
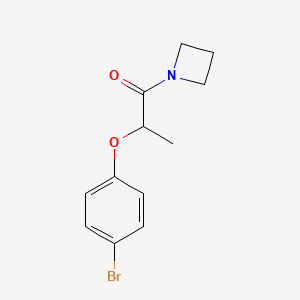
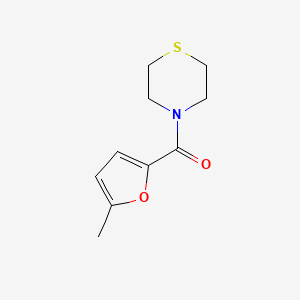
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)

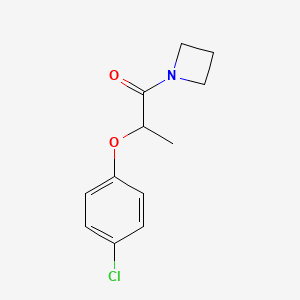
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
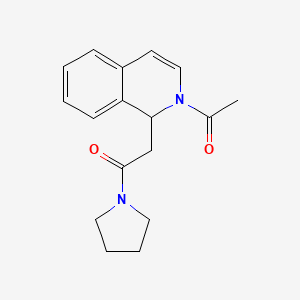
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)

